

# Technical Support Center: Inert Atmosphere Techniques for Handling Sodium Hydride

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Compound of Interest		
Compound Name:	Sodium hydride	
Cat. No.:	B050883	Get Quote

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with **sodium hydride** (NaH) under inert atmosphere conditions.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with **sodium hydride** is not proceeding or is giving low yields. What are the common causes?

A1: Several factors can lead to poor reactivity with **sodium hydride**. The most common issues are:

- Presence of Moisture: Sodium hydride reacts violently with water.[1][2] Trace amounts of
  moisture in your solvent, reagents, or glassware will consume the NaH before it can react
  with your substrate. Ensure all glassware is oven- or flame-dried and solvents are rigorously
  dried and degassed.[3][4]
- Inactive **Sodium Hydride**: The grey color of commercial NaH dispersions is due to residual sodium metal from its preparation.[3] If the NaH has been improperly stored or exposed to air, it may be coated with a layer of white sodium hydroxide, rendering it inactive.[3]
- Incomplete Deprotonation: The reaction time may be insufficient for complete deprotonation
  of your substrate. Consider extending the reaction time and monitoring the progress by TLC



or LCMS.[3]

 Incorrect Stoichiometry: Commercial sodium hydride is often sold as a 60% dispersion in mineral oil.[5][6] It is crucial to account for this 40% by weight of mineral oil in your calculations to ensure you are adding the correct molar equivalent of NaH.[3]

Q2: How do I safely handle the 60% **sodium hydride** dispersion in mineral oil?

A2: The mineral oil dispersion makes NaH much safer to handle for brief periods in the air compared to the pure solid.[2][5][7] However, it is still a highly reactive substance.

- Weighing: Weigh the dispersion quickly on the bench and transfer it promptly to a flask under an inert atmosphere (e.g., flushed with argon or nitrogen).[8]
- Washing: If the mineral oil interferes with your reaction, it can be washed away. A common procedure involves suspending the dispersion in a dry, inert solvent like hexane or THF, allowing the NaH to settle, and then carefully removing the solvent via syringe or cannula.[5]
   This should ideally be performed in a glovebox or under a strict inert atmosphere using a Schlenk line.[5][9]

Q3: What is the correct procedure for quenching unreacted **sodium hydride** after a reaction?

A3: Quenching must be done carefully and slowly to control the exothermic reaction and hydrogen gas evolution.

- Cool the reaction flask in an ice-water bath.[5]
- Slowly and dropwise, add a less reactive alcohol like isopropanol or t-butyl alcohol.[5][6][10]
- Once the initial vigorous reaction and gas evolution subside, you can sequentially add more reactive alcohols like ethanol, and then methanol, to ensure all NaH is consumed.[10]
- Finally, very slowly add water to quench any remaining reactive species.
- The resulting solution will be basic and should be disposed of as hazardous waste according to your institution's guidelines.[5][10]

Q4: What should I do in case of a sodium hydride fire?



A4:DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS.[11] These will react violently with NaH and intensify the fire.

- Use a Class D fire extinguisher, which is specifically designed for combustible metal fires.[5] [11]
- If a Class D extinguisher is not available, smother the fire with dry sand, ground limestone, dry clay, or graphite.[5][11]

Q5: Should I use a glovebox or a Schlenk line for my experiment?

A5: The choice depends on the scale and complexity of your manipulation.

- Glovebox: Ideal for handling and weighing pure, dry NaH powder and for complex setups.[7] [8][12][13] It provides the most controlled inert environment.[13]
- Schlenk Line: Sufficient for most reactions using NaH dispersions, especially when transferring solutions or performing reactions in sealed flasks.[4][9][14] It is a more common and accessible technique for many labs.[9][14]

Q6: I am using DMF or DMSO as a solvent with NaH and the reaction is turning dark or getting unexpectedly hot. What is happening?

A6: Using **sodium hydride** with solvents like DMSO, DMF, or N,N-dimethylacetamide can be extremely hazardous. These combinations can lead to thermal runaway reactions and explosions, even at moderate temperatures.[3][15] It is strongly recommended to avoid these combinations. If necessary, reactions must be kept at very low temperatures, and the concentration of NaH should be kept low.[15] Consider alternative, non-reactive solvents like THF or toluene whenever possible.[3][5]

#### **Data Summary**

The following table summarizes key physical and safety data for **sodium hydride**.



Property	Value	Source(s)
CAS Number	7646-69-7	[5][16]
Molecular Formula	HNa	[5]
Molecular Weight	24.00 g/mol	[2]
Appearance	White to pale gray/brownish- gray powder	[1][2][5]
Melting Point	800 °C (decomposes)	[1][5][16]
Flash Point	185 °C (for 95% dry NaH)	[5]
Reactivity with Water	Violent reaction, produces flammable H <sub>2</sub> gas	[1][5][11][17]
Common Commercial Form	~60% (w/w) dispersion in mineral oil	[2][5][6]
NFPA 704 Rating	Health: 3, Flammability: 3, Instability: 2, Special: W	[1]

### **Experimental Protocols**

## Protocol 1: Washing Mineral Oil from Sodium Hydride Dispersion

This procedure should be performed under a strict inert atmosphere, preferably inside a glovebox.

- Preparation: In a glovebox, weigh the desired amount of 60% NaH dispersion into an ovendried flask equipped with a magnetic stir bar.
- Suspension: Add anhydrous hexane (or another suitable hydrocarbon solvent) via syringe.
   Swirl or briefly stir the flask to suspend the NaH.[5]
- Settling: Turn off the stirring and allow the solid **sodium hydride** to settle to the bottom of the flask.



- Removal of Supernatant: Carefully remove the supernatant liquid containing the dissolved mineral oil using a syringe or a cannula. Discard this washing into a separate flask containing isopropanol for quenching.[5]
- Repeat: Repeat the washing process (steps 2-4) two more times to ensure all mineral oil is removed.
- Drying: After the final wash, the remaining white/grey powder can be briefly dried under vacuum to remove residual solvent before use.

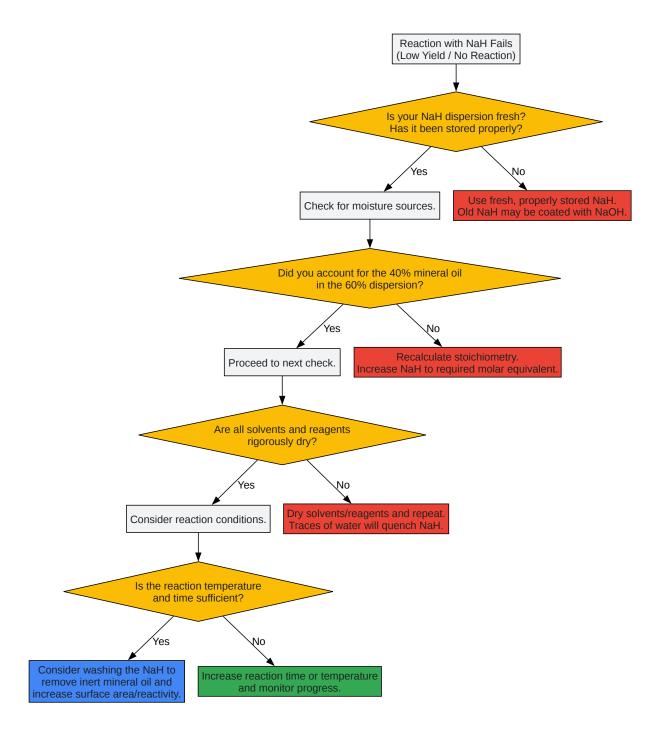
## Protocol 2: General Procedure for Setting up a Reaction with NaH

This protocol assumes the use of a Schlenk line and the NaH dispersion in oil.

- Glassware Preparation: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a stir bar, a condenser, and a rubber septum on the Schlenk line.
- Inert Atmosphere: Evacuate the flask under vacuum and refill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the system is free of air and moisture.
   [18]
- Reagent Addition: Under a positive flow of inert gas, quickly add the weighed 60% NaH dispersion to the flask.
- Solvent Addition: Add the anhydrous reaction solvent via a dry syringe or cannula.
- Substrate Addition: Begin stirring the NaH suspension. Add your substrate, either neat (if liquid) via syringe or as a solution in the anhydrous reaction solvent.
- Reaction: Heat or cool the reaction as required and monitor for completion. Hydrogen gas will evolve during the deprotonation step, so ensure the system is not closed and is properly vented through the bubbler on the Schlenk line.

#### **Visual Guides**

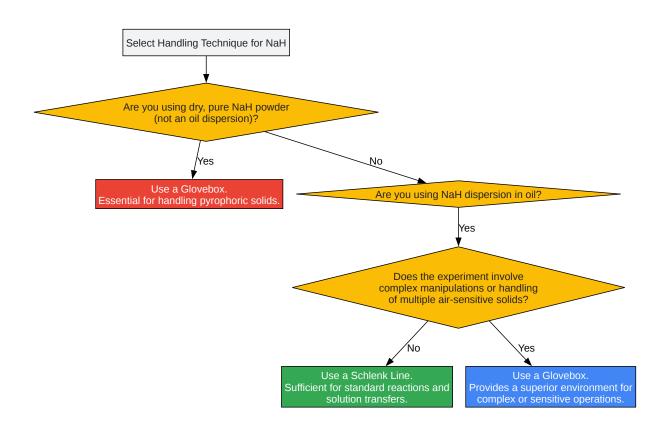




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Caption: Troubleshooting workflow for failed **sodium hydride** reactions.





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Caption: Decision guide for choosing between a glovebox and a Schlenk line.

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